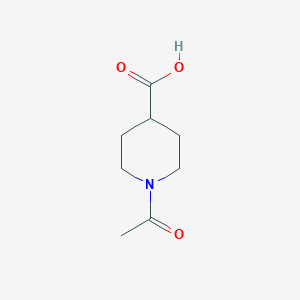

1-Acetylpiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-2-7(3-5-9)8(11)12/h7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCLWJHOKCQYOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180192 | |

| Record name | 1-Acetylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25503-90-6 | |

| Record name | 1-Acetyl-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25503-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetylpiperidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025503906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ACETYLPIPERIDINE-4-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4N4ECA9RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Acetylpiperidine-4-carboxylic acid CAS number

An In-Depth Technical Guide to 1-Acetylpiperidine-4-carboxylic Acid

Introduction

1-Acetylpiperidine-4-carboxylic acid, also known by its synonym N-acetylisonipecotic acid, is a heterocyclic organic compound that serves as a crucial building block in the landscape of medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a piperidine ring functionalized with both an acetyl group at the nitrogen atom and a carboxylic acid at the 4-position, imparts a unique combination of properties that make it a versatile intermediate for synthesizing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and scientists in drug discovery.

Core Properties and Identifiers

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and research. Below is a summary of the key characteristics of 1-Acetylpiperidine-4-carboxylic acid.

| Property | Value | Source(s) |

| CAS Number | 25503-90-6 | [2][3][4][5] |

| Molecular Formula | C₈H₁₃NO₃ | [2][3] |

| Molecular Weight | 171.19 g/mol | [2][3] |

| IUPAC Name | 1-acetylpiperidine-4-carboxylic acid | [3][6] |

| Synonyms | N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid | [2][3] |

| Appearance | Solid | [7] |

| Melting Point | 180-184 °C | [7][8] |

| SMILES | CC(=O)N1CCC(CC1)C(=O)O | [3][6] |

| InChI Key | WFCLWJHOKCQYOQ-UHFFFAOYSA-N | [3][9] |

Synthesis: The Acetylation of Isonipecotic Acid

The most common and straightforward synthesis of 1-Acetylpiperidine-4-carboxylic acid involves the N-acetylation of its precursor, isonipecotic acid (piperidine-4-carboxylic acid).[10]

Reaction Principle

The core of the synthesis is a nucleophilic acyl substitution reaction. The secondary amine of the isonipecotic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction proceeds by adding the amine to the carbonyl group, followed by the elimination of a leaving group (acetate), resulting in the formation of the stable amide bond. This transformation is efficient and generally high-yielding.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of N-acetylisonipecotic acid.[10]

Materials:

-

Isonipecotic acid (piperidine-4-carboxylic acid)

-

Acetic anhydride

-

Isopropanol

-

Diethyl ether

Procedure:

-

Combine 100 g of isonipecotic acid and 40 ml of acetic anhydride in a suitable reaction vessel.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reflux period, allow the reaction mixture to cool and stir at room temperature overnight.

-

Remove the excess acetic anhydride and acetic acid byproduct by evaporation under reduced pressure.

-

Triturate the resulting residue with diethyl ether to induce precipitation of the solid product.

-

Collect the solids by filtration.

-

For further purification, recrystallize the crude product from a mixture of isopropanol and diethyl ether to yield pure 1-Acetylpiperidine-4-carboxylic acid.[10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 1-Acetylpiperidine-4-carboxylic acid.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic and chromatographic methods is employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the carboxylic acid proton. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid, and the C=O stretch of the amide group.[9] |

| Mass Spectrometry (MS) | A molecular ion peak (or M+H⁺) corresponding to the molecular weight of the compound (171.19 g/mol ).[2][3] |

| High-Performance Liquid Chromatography (HPLC) | A primary peak indicating the purity of the compound, often analyzed using a reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11] |

Applications in Drug Discovery and Development

1-Acetylpiperidine-4-carboxylic acid is not an active pharmaceutical ingredient itself but rather a versatile scaffold and intermediate.[1] Its structural features are highly desirable in medicinal chemistry for several reasons:

-

Piperidine Ring: The piperidine moiety is a common motif in many approved drugs, valued for its ability to introduce a saturated, basic nitrogen center that can improve pharmacokinetic properties such as solubility and cell permeability.

-

Carboxylic Acid Group: This functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the extension of the molecular structure.

-

Acetyl Group: The N-acetyl group neutralizes the basicity of the piperidine nitrogen, transforming it into a neutral amide. This modification can significantly alter the molecule's polarity, hydrogen bonding capability, and metabolic stability compared to the parent piperidine.

This compound serves as a key reactant for the synthesis of a wide array of therapeutic agents, including:

-

CCR5 Antagonists: Used in the treatment of HIV.

-

CDK (Cyclin-Dependent Kinase) Inhibitors: Investigated as antiproliferative agents for cancer therapy.

-

Neurokinin (NK1) Antagonists: Explored for their potential as antidepressants and antiemetics.

-

Neurological Disorder Therapeutics: The piperidine core is valuable in creating compounds that can target the central nervous system.[1][12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed. 1-Acetylpiperidine-4-carboxylic acid is classified as an irritant to the skin, eyes, and respiratory system.[7][13]

-

Hazard Codes: H302, H315, H317, H319, H335[7]

-

Personal Protective Equipment (PPE): It is mandatory to use appropriate PPE, including gloves, safety glasses or face shields, and a dust mask (such as an N95 respirator) when handling the solid compound.[7]

-

Storage: The compound should be stored at room temperature in a dry, well-ventilated area.[2][8]

Conclusion

1-Acetylpiperidine-4-carboxylic acid (CAS No. 25503-90-6) is a foundational building block in modern synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the strategic placement of its functional groups, provides a robust platform for the development of novel and complex molecules. For researchers in drug discovery, a comprehensive understanding of this intermediate's properties and reactivity is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

PubChem. 1-Acetylpiperidine-4-carboxylic acid. [Link]

-

Chempanda. 1-Acetylpiperidine-4-carboxylic acid. [Link]

-

Tetrahedron. 1-Acetylpiperidine-4-carboxylic acid. [Link]

-

PrepChem.com. Synthesis of N-acetyl isonipecotic acid. [Link]

-

NIST WebBook. 1-Acetyl-4-piperidinecarboxylic acid. [Link]

-

SIELC Technologies. 1-Acetylpiperidine-4-carboxylic acid. [Link]

-

ChemBK. 1-Acetylpiperidine-4-carboxylic acid. [Link]

-

Matrix Fine Chemicals. 1-ACETYLPIPERIDINE-4-CARBOXYLIC ACID. [Link]

-

Wikipedia. Isonipecotic acid. [Link]

- Google Patents. US4528376A - 3-(4-Piperidyl)-1,2-benzisoxazoles.

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

-

Biosynce. 1-Acetylpiperidine-4-carboxylic Acid CAS 25503-90-6. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chempanda.com [chempanda.com]

- 5. 25503-90-6 | 1-Acetylpiperidine-4-carboxylic acid | Tetrahedron [thsci.com]

- 6. 1-ACETYLPIPERIDINE-4-CARBOXYLIC ACID | CAS 25503-90-6 [matrix-fine-chemicals.com]

- 7. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

- 8. biosynce.com [biosynce.com]

- 9. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 10. prepchem.com [prepchem.com]

- 11. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetylpiperidine-4-carboxylic Acid

Introduction: The Pivotal Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physical and chemical properties is not merely a preliminary step but a cornerstone of successful therapeutic design. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the target, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] For researchers, scientists, and drug development professionals, the meticulous characterization of these properties for a key pharmaceutical intermediate like 1-Acetylpiperidine-4-carboxylic acid (CAS No: 25503-90-6) is paramount. This guide provides an in-depth technical overview of its core physical properties, the experimental methodologies for their determination, and the causal relationships that underscore their significance in pharmaceutical sciences. As a versatile building block in the synthesis of various biologically active molecules, including the antipsychotic drug risperidone, a comprehensive grasp of its physicochemical profile is essential for process optimization, formulation development, and ensuring the ultimate safety and efficacy of the final drug product.[5][6]

Molecular Identity and Structural Attributes

A foundational understanding of a molecule begins with its identity and structure. 1-Acetylpiperidine-4-carboxylic acid, also known as N-Acetylisonipecotic acid, is a derivative of piperidine, a common heterocyclic scaffold in medicinal chemistry.[5][7]

| Identifier | Value |

| IUPAC Name | 1-acetylpiperidine-4-carboxylic acid |

| CAS Number | 25503-90-6 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Canonical SMILES | CC(=O)N1CCC(CC1)C(=O)O |

The structure features a piperidine ring N-acetylated and a carboxylic acid group at the 4-position. This combination of a tertiary amide and a carboxylic acid dictates its key physicochemical behaviors.

Solid-State Properties: Melting Point and Thermal Behavior

The solid-state characteristics of a pharmaceutical intermediate are critical for its purification, storage, and handling. The melting point, in particular, serves as a crucial indicator of purity.[8][9]

| Physical Property | Value | Significance in Drug Development |

| Appearance | White to beige crystalline powder | Influences handling, formulation, and dissolution characteristics. |

| Melting Point | 180-184 °C | A sharp melting range is indicative of high purity.[8] |

Causality and Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This phase change occurs when the thermal energy overcomes the intermolecular forces holding the molecules in the crystal lattice.[9] For 1-Acetylpiperidine-4-carboxylic acid, these forces are primarily hydrogen bonding (due to the carboxylic acid) and dipole-dipole interactions. Impurities disrupt this crystal lattice, leading to a lower and broader melting point range.[8][10]

A standard laboratory method for determining the melting point is using a melting point apparatus.[8][10]

Caption: Ionization Equilibrium of a Carboxylic Acid.

At a pH below the pKa, the non-ionized (protonated) form predominates, which is generally more lipid-soluble and can more readily cross cell membranes. [1][11]Conversely, at a pH above the pKa, the ionized (deprotonated) form is more prevalent, leading to higher aqueous solubility. [12]This pH-dependent behavior is critical for predicting a drug's absorption in different parts of the gastrointestinal tract, which have varying pH environments. [12]

Experimental Determination of pKa

Potentiometric titration is a highly accurate method for the experimental determination of pKa. [13][14]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Spectroscopic Profile: A Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. For 1-Acetylpiperidine-4-carboxylic acid, the key expected signals would confirm the presence of the acetyl group, the piperidine ring protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the piperidine protons can also provide insights into the conformational dynamics of the ring. [15][16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. In the IR spectrum of 1-Acetylpiperidine-4-carboxylic acid, the following characteristic absorption bands are expected:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹. [17]* C=O stretch (carboxylic acid): A strong band around 1710 cm⁻¹. [17][18]* C=O stretch (amide): A strong band around 1650 cm⁻¹. [19][20] The presence of these distinct carbonyl stretches allows for the clear identification of both the carboxylic acid and the amide functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Acetylpiperidine-4-carboxylic acid, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (171.19). The fragmentation pattern can further confirm the structure, with characteristic losses of the acetyl group or the carboxylic acid group. [21][22]

Conclusion: A Data-Driven Approach to Pharmaceutical Development

The physical properties of 1-Acetylpiperidine-4-carboxylic acid—its melting point, solubility, pKa, and spectroscopic profile—are not merely abstract data points. They are critical parameters that inform every stage of the drug development process, from synthesis and purification to formulation and in vivo performance. A comprehensive understanding of these properties, grounded in robust experimental methodology and a clear grasp of the underlying chemical principles, empowers researchers to make informed decisions, mitigate risks, and ultimately accelerate the journey from a promising molecule to a life-changing therapeutic.

References

-

What is pKa and how is it used in drug development?. (2023, December 13). Retrieved from Pion Inc. website: [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). Retrieved from PubMed: [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19). Retrieved from RA Journal of Applied Research: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Retrieved from Fiveable: [Link]

-

Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. (n.d.). Retrieved from Optica Publishing Group: [Link]

-

The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). Retrieved from PMC - NIH: [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (n.d.). Retrieved from PMC - NIH: [Link]

-

Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved from AZoM.com: [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). Retrieved from YouTube: [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved from Jordi Labs: [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from Farmacia.ro: [Link]

-

Use of DSC in Pharmaceuticals Drug Characterisation. (2020, August 11). Retrieved from Veeprho: [Link]

-

How does drug solubility affect drug delivery?. (2024, January 1). Retrieved from Patsnap Synapse: [Link]

-

What does pKa mean and why can it influence drug absorption and excretion?. (2018, May 1). Retrieved from AWS: [Link]

-

IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). Retrieved from JMPAS: [Link]

-

Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). Retrieved from News-Medical.Net: [Link]

-

Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (n.d.). Retrieved from Taylor & Francis: [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives. (2023, September 20). Retrieved from OpenStax: [Link]

-

Distinguishing between IR specs: carboxylic acid vs. N-sub'd amide. (2011, July 27). Retrieved from Student Doctor Network: [Link]

-

How Drug Physical and Chemical Properties Impact Effectiveness. (2025, July 16). Retrieved from Raytor: [Link]

-

Physical properties of drug: Significance and symbolism. (2024, December 12). Retrieved from Sci-plex: [Link]

-

How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). Retrieved from NETZSCH Analyzing & Testing: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Retrieved from Oregon State University: [Link]

-

IR: carboxylic acids. (n.d.). Retrieved from University of Calgary: [Link]

-

Distribution - Part One. (2021, August 23). Retrieved from LITFL: [Link]

-

Melting point determination. (n.d.). Retrieved from University of Calgary: [Link]

-

Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). Retrieved from YouTube: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Retrieved from Creative Bioarray: [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Retrieved from Swarthmore College: [Link]

-

Piperidine. (n.d.). Retrieved from Wikipedia: [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Retrieved from Journal of the American Chemical Society: [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from SlideShare: [Link]

-

Determination of pKa using the half-volume method: A laboratory experiment. (n.d.). Retrieved from ACS Publications: [Link]

-

Piperidine | C5H11N | CID 8082. (n.d.). Retrieved from PubChem - NIH: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Retrieved from Chemistry LibreTexts: [Link]

-

N (α) Selective Acetylation of Peptides. (n.d.). Retrieved from PubMed: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). Retrieved from ECETOC: [Link]

-

Validation of Protein Acetylation by Mass Spectrometry. (n.d.). Retrieved from PMC - NIH: [Link]

-

Mass spectrometry analysis of the acetylation product made by human NAT8 from S -benzyl. (n.d.). Retrieved from ResearchGate: [Link]

-

(PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025, August 10). Retrieved from ResearchGate: [Link]

-

Mass spectrometry data confirming tetrameric α-synuclein N-terminal acetylation. (n.d.). Retrieved from ScienceOpen: [Link]

-

Glycine, N-acetyl-. (n.d.). Retrieved from NIST WebBook: [Link]

-

1-Acetylpiperidine-4-carboxylic acid. (2024, April 9). Retrieved from ChemBK: [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. fiveable.me [fiveable.me]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. chemscene.com [chemscene.com]

- 8. ursinus.edu [ursinus.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 12. tandfonline.com [tandfonline.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 20. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 21. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Acetylisonipecotic Acid: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of N-Acetylisonipecotic acid (also known as 1-acetylpiperidine-4-carboxylic acid), a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a robust synthesis protocol, detailed analytical characterization, and its role in modern pharmaceutical research.

Introduction: A Versatile Scaffold in Medicinal Chemistry

N-Acetylisonipecotic acid is the N-acetylated derivative of isonipecotic acid. Isonipecotic acid itself is a conformationally constrained analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] While isonipecotic acid is a partial agonist of GABA-A receptors, the N-acetylation modifies its properties, making it a crucial intermediate in the synthesis of a wide array of biologically active molecules.[2] Its piperidine core is a prevalent motif in many pharmaceuticals, and the defined stereochemistry and functional handles of this molecule make it an attractive starting point for creating compounds with enhanced specificity and efficacy for various therapeutic targets, including neurological disorders.[1][2]

This document serves as a practical resource, consolidating essential data and methodologies to enable scientists to effectively utilize N-Acetylisonipecotic acid in their research endeavors.

Physicochemical and Structural Properties

N-Acetylisonipecotic acid is a solid at room temperature with a well-defined chemical structure. Its properties are critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 1-acetylpiperidine-4-carboxylic acid | [3] |

| Synonyms | N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid | [3][4][5][6] |

| CAS Number | 25503-90-6 | [3][5][7] |

| Molecular Formula | C₈H₁₃NO₃ | [3][4][7] |

| Molecular Weight | 171.19 g/mol | [3][4] |

| Melting Point | 180-184 °C | |

| Appearance | Solid | |

| InChI Key | WFCLWJHOKCQYOQ-UHFFFAOYSA-N | [3][4] |

| SMILES | CC(=O)N1CCC(CC1)C(=O)O | [3][4] |

Synthesis of N-Acetylisonipecotic Acid

The synthesis of N-Acetylisonipecotic acid is a straightforward and high-yielding N-acetylation of isonipecotic acid using acetic anhydride. This process is a classic example of amide bond formation. The causality behind this choice of reagents lies in the high reactivity of acetic anhydride as an acylating agent and the nucleophilicity of the secondary amine in the isonipecotic acid ring.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Acetylisonipecotic acid.

Detailed Experimental Protocol

The following protocol is based on established chemical synthesis methods.

Materials:

-

Isonipecotic acid (1.0 eq)

-

Acetic anhydride (approx. 1.5-2.0 eq volume relative to mass of acid)

-

Diethyl ether

-

Isopropanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Combine isonipecotic acid and acetic anhydride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2 hours with stirring. The reflux drives the reaction to completion by providing the necessary activation energy.

-

After 2 hours, remove the heat source and allow the reaction mixture to cool and stir at room temperature overnight. This ensures the complete consumption of the starting material.

-

Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and triturate (grind the solid in the solvent) to induce precipitation of the crude product. Diethyl ether is chosen for its ability to dissolve remaining impurities while being a poor solvent for the desired product.

-

Collect the solid product by vacuum filtration.

-

For final purification, recrystallize the solid from a mixture of isopropanol and diethyl ether to yield pure N-Acetylisonipecotic acid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized N-Acetylisonipecotic acid is paramount. A multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system, where each technique offers complementary structural information.

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical characterization of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

-

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons and their connectivity. For N-Acetylisonipecotic acid, one would expect to see signals corresponding to the acetyl methyl group, the protons on the piperidine ring, and the carboxylic acid proton. The splitting patterns and integration values confirm the structure.[3]

-

¹³C NMR Spectroscopy : This provides information on the different types of carbon atoms in the molecule. Key signals would include the carbonyl carbons of the acetyl and carboxylic acid groups, and the distinct carbons of the piperidine ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-Acetylisonipecotic acid is expected to show characteristic absorption bands.[8]

-

A broad peak in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.

-

A sharp, strong peak around 1700-1750 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

Another strong peak around 1620-1650 cm⁻¹ for the C=O stretch of the tertiary amide (the acetyl group).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. For N-Acetylisonipecotic acid (MW: 171.19 g/mol ), the mass spectrum would show a molecular ion peak (or M+H⁺, M-H⁻) corresponding to this mass.[3]

Biological Context and Applications in Drug Development

N-Acetylisonipecotic acid serves as a vital building block in the synthesis of pharmaceuticals.[2] Its utility stems from the parent compound, isonipecotic acid, which is a known GABA-A receptor partial agonist.[1] While N-acetylation alters its direct pharmacological activity, the resulting molecule is an excellent scaffold for further chemical modification.

It is a reactant used in the synthesis of a diverse range of therapeutic agents, including:

-

CDK inhibitors for anticancer applications

-

CCR5 antagonists for the treatment of HIV

-

Neurokinin 1 (NK1) antagonists

-

Other novel piperidine derivatives with potential antiproliferative activity

The molecule's rigid piperidine ring helps to constrain the conformation of the final drug molecule, which can lead to higher selectivity and potency for its biological target.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of N-Acetylisonipecotic acid is essential.

-

Hazard Identification : The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation (Skin Irritation 2), may cause an allergic skin reaction (Skin Sensitization 1), causes serious eye irritation (Eye Irritation 2A), and may cause respiratory irritation (STOT SE 3).[3]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Conclusion

N-Acetylisonipecotic acid is a foundational molecule in synthetic and medicinal chemistry. Its straightforward synthesis and versatile structure make it an invaluable intermediate for drug discovery programs. This guide has provided a detailed, practical framework for its synthesis, characterization, and safe handling, grounded in established scientific principles and data. The robust analytical workflow described herein ensures the identity and purity of the material, which is the cornerstone of reproducible and reliable research.

References

-

PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]

-

IndiaMART. (n.d.). Synthonics 1-Acetyl-Piperidine-4-Carboxylic Acid, For Research & Lab Use. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766). Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000448). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000812). Retrieved from [Link]

-

NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Tetrahedron. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). Isonipecotic acid, 2,6-dioxo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Isonipecotic acid, N-methoxycarbonyl-, decyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

PMC - NIH. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, oxo-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Isonipecotic acid, N-methoxycarbonyl-, pentyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed Central. (n.d.). Evaluation of the Biological Properties and Antibacterial Activities of the Natural Food Supplement “Epavin” for Liver Detoxification and Protection. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Anisic acid (a) observed and (b) calculated with B3LYP/6-31G*. Retrieved from [Link]

-

ResearchGate. (n.d.). Transmission spectrum of n-butyric acid. Copyright Coates Consulting. Retrieved from [Link]

-

MDPI. (n.d.). Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of adipic acid. Retrieved from [Link]

-

NIST. (n.d.). Nonanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Acetyl-4-piperidinecarboxylic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chemscene.com [chemscene.com]

- 6. 25503-90-6 | 1-Acetylpiperidine-4-carboxylic acid | Tetrahedron [thsci.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

1-Acetylpiperidine-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 1-Acetylpiperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetylpiperidine-4-carboxylic acid, also known as N-acetylisonipecotic acid, is a pivotal synthetic intermediate in the landscape of modern medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a piperidine scaffold functionalized with both a carboxylic acid and an N-acetyl group, makes it a versatile building block for constructing complex, biologically active molecules.[3] The piperidine ring is a prevalent motif in numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. Consequently, this compound serves as a crucial starting point in the development of therapeutics targeting a wide array of conditions, from neurological disorders to infectious diseases.[1][4]

This guide provides a comprehensive technical overview of 1-Acetylpiperidine-4-carboxylic acid, grounded in established scientific principles. We will delve into its fundamental physicochemical properties, provide a detailed and validated protocol for its synthesis, explore its diverse applications in drug discovery, outline methods for its analytical characterization, and summarize critical safety and handling procedures.

Physicochemical and Structural Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. 1-Acetylpiperidine-4-carboxylic acid is a stable, solid compound under standard conditions, facilitating its handling and storage in a laboratory setting.[4] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NO₃ | [5][6] |

| Molecular Weight | 171.19 g/mol | [2][7] |

| CAS Number | 25503-90-6 | [5][8] |

| IUPAC Name | 1-acetylpiperidine-4-carboxylic acid | [2] |

| Common Synonyms | N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid | [2][6][8] |

| Appearance | Solid | [4] |

| Melting Point | 180-184 °C | [4][9] |

| Topological Polar Surface Area | 57.61 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

The most direct and efficient synthesis of 1-Acetylpiperidine-4-carboxylic acid involves the N-acetylation of its parent amine, piperidine-4-carboxylic acid (isonipecotic acid). This reaction is a classic example of amide bond formation.

Expertise & Rationale for Synthetic Route

The chosen method, acetylation with acetic anhydride, is favored in both academic and industrial settings for several compelling reasons:

-

High Reactivity: Acetic anhydride is a highly effective acetylating agent for primary and secondary amines.

-

Favorable Byproducts: The primary byproduct of the reaction is acetic acid, which is volatile and can be easily removed during workup and purification.

-

Reaction Conditions: The reaction proceeds under mild conditions, typically not requiring high temperatures or pressures, which preserves the integrity of the core molecule.

-

Self-Validating Protocol: The protocol incorporates a purification step (recrystallization) and a verification checkpoint (melting point analysis). A successful synthesis will yield a product with a sharp melting point within the established range (180-184 °C), confirming its purity.[4]

Detailed Experimental Protocol: N-Acetylation of Isonipecotic Acid

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Acetic anhydride

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, Buchner funnel

Procedure:

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent like glacial acetic acid or perform the reaction neat.

-

Acetylation: Cool the flask in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred suspension. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding cold deionized water to hydrolyze any excess acetic anhydride. This step is also exothermic and should be performed in an ice bath.

-

Product Isolation & Purification: The product often precipitates upon addition of water. If not, acidify the solution to pH ~2 with 1M HCl to ensure the carboxylic acid is protonated and less water-soluble.

-

Filtration: Collect the precipitated white solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove residual acetic acid and other water-soluble impurities.

-

Recrystallization (Validation Step): For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to yield 1-Acetylpiperidine-4-carboxylic acid as a white solid.

-

Characterization: Confirm the identity and purity of the product by measuring its melting point, which should align with the literature value of 180-184 °C.[4] Further analysis can be performed using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-Acetylpiperidine-4-carboxylic acid.

Applications in Research and Drug Development

1-Acetylpiperidine-4-carboxylic acid is not an active pharmaceutical ingredient itself but rather a high-value scaffold. Its utility stems from the two reactive handles—the carboxylic acid and the N-acetylated piperidine ring—which allow for diverse chemical modifications.

-

Pharmaceutical Intermediate: It is a key building block in the synthesis of a wide range of pharmaceuticals.[1] The carboxylic acid group can be converted into esters, amides, or other functional groups, while the piperidine ring serves as a core structural element. Notable applications include its use as a reactant for synthesizing:

-

Organic Synthesis: Beyond pharmaceuticals, it is employed in the preparation of complex organic molecules and novel materials.[1] Its defined stereochemistry and functional groups allow chemists to build molecular complexity with a high degree of control.

-

Biochemical Research: The compound can be used as a reagent to study enzyme activity and metabolic pathways, helping to elucidate fundamental biological processes.[1]

Logical Relationship Diagram: From Intermediate to Therapeutics

Caption: Role as a versatile intermediate in synthesizing therapeutic agents.

Analytical Characterization

Ensuring the purity and identity of 1-Acetylpiperidine-4-carboxylic acid is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: Reverse-Phase HPLC Analysis

Rationale: Reverse-phase HPLC is ideal for separating moderately polar compounds like this one from non-polar or more polar impurities. The method is robust, reproducible, and can be adapted for mass spectrometry (MS) detection.[10]

Methodology:

-

Column Selection: A C18 stationary phase column is the standard choice, offering excellent retention and separation for this type of analyte.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water.[10] A common starting point is a 30:70 MeCN:Water isocratic mixture. An acid modifier, such as 0.1% formic acid (for MS compatibility) or phosphoric acid, is added to suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical peaks.[10]

-

Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute as necessary to fall within the linear range of the detector.

-

Instrument Setup:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C (to ensure reproducibility)

-

Detection: UV detector at 210 nm (where the amide and carboxyl groups absorb).

-

Injection Volume: 10 µL

-

-

Data Analysis: Run the sample and integrate the peak area. Purity can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks. The retention time serves as an identifier under consistent conditions.

Safety, Handling, and Storage

Proper handling of 1-Acetylpiperidine-4-carboxylic acid is essential for laboratory safety.

Hazard Identification (GHS Classification):

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.[2][11]

-

Eye Irritation (Warning): Causes serious eye irritation.[2][11]

-

Skin Sensitization (Warning): May cause an allergic skin reaction.[2][11]

-

Specific Target Organ Toxicity (Warning): May cause respiratory irritation.[2][12]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[4][13] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust.[4][14]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Spill Response: In case of a spill, avoid generating dust.[14] Sweep up the solid material and place it in a suitable container for disposal.[13]

Conclusion

1-Acetylpiperidine-4-carboxylic acid stands out as a foundational element in the toolkit of medicinal and synthetic chemists. Its stable, bifunctional nature provides a reliable platform for generating molecular diversity in the pursuit of novel therapeutics. A thorough understanding of its properties, a robust synthetic strategy, and diligent safety practices are paramount to leveraging its full potential in research and development.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

IndiaMART. (n.d.). Synthonics 1-Acetyl-Piperidine-4-Carboxylic Acid, For Research & Lab Use. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

XiXisys. (n.d.). GHS SDS for CAS: 25503-90-6 Name: 1-acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Biosynce. (n.d.). 1-Acetylpiperidine-4-carboxylic Acid CAS 25503-90-6. Retrieved from [Link]

-

PharmaCompass. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid | Drug Information. Retrieved from [Link]

-

Chem-Impex International. (n.d.). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

-

Chempanda. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 4. 1-Acetylpiperidine-4-carboxylic acid 97 25503-90-6 [sigmaaldrich.com]

- 5. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 6. chemscene.com [chemscene.com]

- 7. 1-Acetylpiperidine-4-carboxylic acid(25503-90-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. indiamart.com [indiamart.com]

- 9. chembk.com [chembk.com]

- 10. 1-Acetylpiperidine-4-carboxylic acid | SIELC Technologies [sielc.com]

- 11. 1-Acetyl-4-piperidinecarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 12. chempanda.com [chempanda.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 25503-90-6 Name: 1-acetylpiperidine-4-carboxylic acid [xixisys.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Strategic Overview: The Role and Synthesis of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the Synthesis of 1-Acetylpiperidine-4-carboxylic Acid

1-Acetylpiperidine-4-carboxylic acid, known systematically as N-acetyl isonipecotic acid, is a pivotal molecular building block in modern medicinal chemistry.[1][2] Its rigid piperidine scaffold, combined with the carboxylic acid functionality and the metabolically stable N-acetyl group, makes it an invaluable synthon for developing complex, biologically active molecules.[1][3] It serves as a key intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting the central nervous system.[1]

The primary and most industrially viable pathway to this compound is the direct N-acetylation of piperidine-4-carboxylic acid (isonipecotic acid). This approach is favored for its operational simplicity, high atom economy, and the ready availability of the starting materials. This guide provides a detailed examination of this core synthesis, including the underlying chemical principles, a robust experimental protocol, and a critical analysis of precursor synthesis routes that are foundational to the quality of the final product.

Core Synthesis Pathway: Direct N-Acetylation of Isonipecotic Acid

The most direct and widely adopted method for preparing 1-Acetylpiperidine-4-carboxylic acid involves the acetylation of the secondary amine of isonipecotic acid. This reaction is a classic example of nucleophilic acyl substitution.

Mechanistic Rationale

The synthesis hinges on the nucleophilic nature of the secondary amine in the piperidine ring and the electrophilic character of the carbonyl carbons in acetic anhydride. The lone pair of electrons on the nitrogen atom attacks one of the carbonyl carbons of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion as a leaving group and forming the stable amide bond. The released acetate deprotonates the newly acylated nitrogen, yielding the final product and acetic acid as a byproduct. Using acetic anhydride in excess often allows it to serve as both the acetylating agent and the reaction solvent.[4][5]

Visualization of the Core Synthesis

The overall transformation from the starting material to the final product is illustrated below.

Caption: N-acetylation of Isonipecotic Acid.

Detailed Experimental Protocol

This protocol synthesizes findings from established procedures to provide a reliable and reproducible method.[4][5][6]

Materials:

-

Piperidine-4-carboxylic acid (Isonipecotic acid): 100 g

-

Acetic Anhydride: 400 ml

-

Ethyl ether or a mixture of Isopropanol and Diethyl ether for purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 100 g of piperidine-4-carboxylic acid and 400 ml of acetic anhydride.[4]

-

Heating: Heat the mixture to reflux and maintain this temperature for 2 hours with continuous stirring.[4][5]

-

Cooling & Aging: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Let it stir overnight (approximately 16 hours) at ambient temperature to ensure complete reaction.[5][6]

-

Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess acetic anhydride and the acetic acid byproduct.[5]

-

Precipitation & Washing: The resulting residue, a crude solid, is triturated with ethyl ether. This process involves grinding the solid in the ether to break it up and wash away soluble impurities.[4][5]

-

Filtration: Collect the solid product by filtration and wash it thoroughly with additional portions of ethyl ether.[4]

-

Recrystallization (Optional but Recommended): For higher purity, the crude product can be recrystallized. A reported method involves recrystallization from ethanol, yielding a product with a melting point of 181.2–183.0°C and a yield of around 45%.[3] Another effective solvent system is a mixture of isopropanol and diethyl ether.[5]

-

Drying: Dry the final crystalline product under vacuum to obtain pure 1-Acetylpiperidine-4-carboxylic acid.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow.

Starting Material Considerations: Synthesis of Isonipecotic Acid

The quality and availability of piperidine-4-carboxylic acid are paramount. While commercially available, understanding its synthesis provides deeper process control. The most common industrial route is the catalytic hydrogenation of pyridine derivatives.

Route A: Catalytic Hydrogenation of Pyridine-4-carboxylic Acid

The direct hydrogenation of pyridine-4-carboxylic acid (isonicotinic acid) to isonipecotic acid is a well-established method.

-

Causality and Challenges: A primary challenge in this hydrogenation is the risk of decarboxylation (loss of CO2) under harsh conditions.[7] The choice of catalyst and reaction medium is critical to prevent this side reaction.

-

Catalytic Systems: Platinum oxide (PtO2) has been used effectively for this transformation.[8] More commonly, rhodium-on-alumina (Rh/Al2O3) is employed, often in an aqueous ammonia solution. The ammonia helps to suppress decarboxylation and facilitates the reaction, leading to high yields.[7][8] The reaction is typically performed under hydrogen pressure.[7]

Route B: From 4-Cyanopyridine

An alternative two-step pathway begins with 4-cyanopyridine.

-

Ammoxidation of 4-Methylpyridine (Picoline): The precursor, 4-cyanopyridine, is industrially synthesized through the vapor-phase ammoxidation of 4-methylpyridine. This involves reacting the picoline with ammonia and air over a catalyst at high temperatures (330-450 °C).[9]

-

Hydrolysis to Isonicotinic Acid: The resulting 4-cyanopyridine is then hydrolyzed. This can be controlled to produce either isonicotinamide or, with a stoichiometric excess of a base like sodium hydroxide and elevated temperatures, the sodium salt of isonicotinic acid.[10]

-

Hydrogenation: The isonicotinic acid is then hydrogenated to isonipecotic acid as described in Route A.

Data Summary

Table 1: Physicochemical Properties of 1-Acetylpiperidine-4-carboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 25503-90-6 | [2][11][12] |

| Molecular Formula | C₈H₁₃NO₃ | [2][12][13] |

| Molecular Weight | 171.19 g/mol | [13][14][15] |

| IUPAC Name | 1-acetylpiperidine-4-carboxylic acid | [11] |

| Synonyms | N-acetyl isonipecotic acid | [2][11][12] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 180 - 186 °C | [1][12][13] |

Table 2: Comparison of Reported N-Acetylation Protocols

| Parameter | Method 1 | Method 2 | Method 3 |

| Reference | US05100902[4] | US04101663[6] | Benchchem[3] |

| Reagents | Isonipecotic acid, Acetic anhydride | Isonipecotic acid, Acetic anhydride | Isonipecotic acid, Acetic anhydride |

| Solvent | Acetic anhydride (neat) | Acetic anhydride (neat) | Dichloromethane (DCM) |

| Reaction Time | 2 hrs reflux, then overnight at RT | 2 hrs reflux, then 16 hrs at RT | 23 hours at ambient temp |

| Work-up | Concentrate, triturate with ether | Concentrate, triturate with ether | N/A |

| Purification | Filtration and washing | Recrystallization (isopropanol/ether) | Recrystallization (ethanol) |

| Reported Yield | Not specified | Not specified | 45% |

Conclusion

The synthesis of 1-Acetylpiperidine-4-carboxylic acid is most effectively achieved through the direct N-acetylation of isonipecotic acid using acetic anhydride. This method is robust, scalable, and relies on readily accessible materials. The protocol involving reflux followed by an overnight stir at room temperature ensures high conversion, while purification via trituration and recrystallization delivers a product of high purity suitable for pharmaceutical applications. A thorough understanding of the synthesis of the isonipecotic acid precursor, primarily through the catalytic hydrogenation of isonicotinic acid, is crucial for maintaining end-to-end quality control in the manufacturing process. The analytical validation of the final product using standard techniques such as melting point determination, HPLC, and NMR is a mandatory step to confirm its identity and purity.

References

-

1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid - Benchchem.

-

Synthesis of STAGE A: 1-Acetyl-4-piperidinecarboxylic acid - PrepChem.com.

-

Synthesis of N-acetyl isonipecotic acid - PrepChem.com.

-

Synthesis of 1-acetylisonipecotic acid - PrepChem.com.

-

1-Acetyl-4-piperidinecarboxylic acid - Chem-Impex.

-

4-Piperidinecarboxamide,1-acetyl- synthesis - ChemicalBook.

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC.

-

1-Acetylpiperidine-4-carboxylic acid - ChemBK.

-

Synthonics 1-Acetyl-Piperidine-Carboxylic Acid, For Research & Lab Use - IndiaMART.

-

4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester CAS#: 206989-61-9 - ChemicalBook.

-

1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem.

-

1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure.

-

Isonipecotic acid | 498-94-2 - ChemicalBook.

-

1-Acetyl-4-piperidinecarboxylic acid - NIST WebBook.

-

N-acetyl isonipecotic acid (1-acetyl 4-piperidinecarboxylic acid) - Syntechim spol. s.r.o.

-

Synthesis of 4-piperidinecarboxylic acid - PrepChem.com.

-

Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... - ResearchGate.

-

Isonipecotic acid - Wikipedia.

-

1-ACETYLPIPERIDINE-4-CARBOXYLIC ACID - gsrs.

-

1-Acetylpiperidine-4-carboxylic acid - SIELC Technologies.

-

4-Cyanopyridine synthesis - ChemicalBook.

-

US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents.

-

Catalytic process for production of pyridine carboxylic acid amides - Justia Patents.

-

25503-90-6|1-Acetylpiperidine-4-carboxylic acid|BLD Pharm.

-

CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents.

-

US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents.

-

Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. 1-(1-Acetylpiperidine-4-carbonyl)piperidine-4-carboxylic Acid [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 9. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 11. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Syntechim spol. s.r.o. - N-acetyl isonipecotic acid (1-acetyl 4-piperidinecarboxylic acid), CAS [25503-90-6] [syntechim.cz]

- 13. chembk.com [chembk.com]

- 14. 1-Acetyl-4-piperidinecarboxylic acid [webbook.nist.gov]

- 15. GSRS [gsrs.ncats.nih.gov]

The Ascendant Role of 1-Acetylpiperidine-4-carboxylic Acid Derivatives in Modern Drug Discovery

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on a Versatile Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle is a key structural motif in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, anticancer agents, and treatments for Alzheimer's disease.[1][2][3] Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions allow it to serve as a versatile framework for designing potent and selective therapeutic agents.

Within this broad and impactful class of compounds, this guide focuses on the unique potential of derivatives stemming from a specific, highly functionalized building block: 1-Acetylpiperidine-4-carboxylic acid . By exploring the synthesis, biological activities, and therapeutic applications of its derivatives, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to innovating in this promising chemical space.

The Core Moiety: Deconstructing 1-Acetylpiperidine-4-carboxylic Acid

At the heart of our investigation is 1-Acetylpiperidine-4-carboxylic acid, also known by its synonym N-Acetylisonipecotic acid.[4][5] This compound serves as an ideal starting point for synthetic diversification. The acetyl group at the 1-position modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic properties, while the carboxylic acid at the 4-position provides a reactive handle for a multitude of chemical transformations.

Its structural relationship to isonipecotic acid (piperidine-4-carboxylic acid), a known partial agonist of the GABA-A receptor, provides an intriguing pharmacological baseline, suggesting that the core piperidine scaffold is already primed for neurological activity.[6] However, it is the derivatization of the carboxylic acid group that unlocks a much broader spectrum of biological functions.

Table 1: Physicochemical Properties of the Core Scaffold

| Property | Value | Source |

| CAS Number | 25503-90-6 | [4][5][7][8] |

| Molecular Formula | C₈H₁₃NO₃ | [4][7][9] |

| Molecular Weight | 171.19 g/mol | [4][7][9][10] |

| Synonyms | N-Acetylisonipecotic acid, 1-Acetyl-4-piperidinecarboxylic acid | [4][7] |

| Primary Use | Key intermediate in pharmaceutical and organic synthesis | [11] |

Synthetic Pathways: From a Single Building Block to a Diverse Chemical Library

The true power of 1-Acetylpiperidine-4-carboxylic acid lies in its utility as a versatile synthon. The carboxylic acid moiety is readily converted into a range of functional groups through well-established synthetic protocols, primarily centered around nucleophilic acyl substitution.[12][13] This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the hydroxyl group, effectively substituting it with the nucleophile.

Key transformations include:

-

Amide Formation (Aminolysis): Reaction with primary or secondary amines to form a diverse array of amides. This is one of the most common strategies to explore structure-activity relationships (SAR), as the R-groups of the amine can be varied extensively.

-

Ester Formation (Esterification): Reaction with alcohols, often under acidic conditions, to produce esters. This can be used to modulate lipophilicity and cell permeability.

-

Acyl Halide Formation: Conversion to highly reactive acyl chlorides (e.g., using thionyl chloride) or bromides.[12] These intermediates are not typically the final product but serve as powerful electrophiles that can readily react with a wide range of weaker nucleophiles to form esters, amides, and anhydrides.[12][13]

A Spectrum of Biological Activity: Therapeutic Frontiers

Derivatives of the 1-Acetylpiperidine-4-carboxylic acid scaffold have been implicated in a wide range of therapeutic areas, leveraging the versatility of the piperidine core.

Neurodegenerative Diseases: A Multi-Target Approach

The prevalence of the piperidine scaffold in neurology, exemplified by the Alzheimer's drug Donepezil, makes this a primary area of investigation.[1][3] Research has shown that derivatives of related piperidine carboxylic acids, such as nipecotic acid, can be potent agents against neurodegeneration.[14][15] The strategy often involves a multi-targeting approach where the piperidine core is linked to moieties with known antioxidant and anti-inflammatory properties.[14][16]

A key mechanism in this field is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[14][15] By inhibiting AChE, the concentration of acetylcholine in the brain increases, which can alleviate some of the cognitive symptoms of Alzheimer's disease. Molecular modeling studies have been used to design novel piperidine derivatives as potent AChE inhibitors.[17]

Antimicrobial Applications

The piperidine framework is a recurring motif in the design of new antimicrobial agents. Studies on piperidin-4-one derivatives have demonstrated that modifications to the core structure, such as the synthesis of thiosemicarbazone derivatives, can significantly enhance antibacterial and antifungal activity compared to the parent compound.[18] This suggests that the 1-Acetylpiperidine-4-carboxylic acid scaffold could serve as a template for developing novel antibiotics and antifungals, with the amide or ester linkage providing a vector for introducing diverse pharmacophores to combat microbial resistance.

Oncology: Targeting Cancer Cell Proliferation

Piperidine and its derivatives have emerged as promising anticancer agents by modulating crucial signaling pathways essential for cancer cell survival and proliferation.[2][19] These compounds have been shown to regulate pathways such as STAT-3, NF-κB, and PI3K/Akt, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including breast, prostate, and colon cancer.[19] The derivatization of 1-Acetylpiperidine-4-carboxylic acid allows for the systematic exploration of substitutions that can optimize potency and selectivity against specific cancer targets.

Anti-Inflammatory and Antipsychotic Potential

Beyond the areas above, specific derivatives have shown potential as potent inhibitors of the neurokinin-1 (NK1) receptor.[20] Antagonism of the NK1 receptor is a validated therapeutic strategy for treating both inflammation and certain psychotic disorders. This activity highlights the scaffold's ability to be tailored to interact with specific G-protein coupled receptors (GPCRs), further broadening its therapeutic potential.

Essential Experimental Protocols

To ensure scientific integrity, methodologies for synthesis and biological evaluation must be robust and reproducible.

General Protocol for Amide Synthesis via Acyl Chloride Intermediate

This protocol outlines a standard, two-step procedure for creating an amide derivative, a cornerstone of library synthesis.

Step 1: Formation of the Acyl Chloride

-

Dissolution: Dissolve 1-Acetylpiperidine-4-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Isolation: Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step without further purification.

Step 2: Amine Coupling

-

Dissolution: Dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.0 eq) in dry DCM.

-

Addition: Add the crude acyl chloride (dissolved in a small amount of dry DCM) dropwise to the amine solution at 0°C.

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up & Purification: Upon completion, wash the reaction mixture with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) to remove excess reagents and byproducts. Dry the organic layer, concentrate, and purify the final amide product using column chromatography or recrystallization.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a gold standard for screening AChE inhibitors.

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of Acetylthiocholine iodide (ATCI), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the test compound (derivative) at various concentrations.

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at a controlled temperature (e.g., 37°C).

-

Substrate Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change (yellow) is proportional to the enzyme's activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting inhibition percentage against the logarithm of the compound concentration.

Structure-Activity Relationship (SAR): A Predictive Framework

While extensive SAR data for a single library of 1-Acetylpiperidine-4-carboxylic acid derivatives is proprietary or spread across numerous studies, we can present a hypothetical case to illustrate the principles of SAR analysis. Consider a series of amide derivatives tested for AChE inhibitory activity.

Table 2: Hypothetical SAR Data for Amide Derivatives

| Compound ID | R-Group (from Amine R-NH₂) | AChE IC₅₀ (µM) |

| 1a | -CH₃ (Methyl) | 45.2 |

| 1b | -CH₂CH₂Ph (Phenethyl) | 8.5 |

| 1c | -Ph (Phenyl) | 15.3 |

| 1d | -Ph-4-F (4-Fluorophenyl) | 12.1 |

| 1e | -Ph-4-OCH₃ (4-Methoxyphenyl) | 22.8 |

| 1f | -Indole-5-yl | 1.2 |

Interpretation and Causality:

-

Aromatic vs. Aliphatic: The significant increase in potency from compound 1a (aliphatic) to 1b and 1c (aromatic) suggests a crucial π-π stacking or hydrophobic interaction within the active site of AChE.

-

Linker Length: The superior activity of the phenethyl group (1b ) over the direct phenyl group (1c ) indicates an optimal distance and flexibility are required for the aromatic ring to engage its binding pocket.

-

Electronic Effects: Comparing 1c , 1d , and 1e , the electron-withdrawing fluorine (1d ) slightly improves activity, while the electron-donating methoxy group (1e ) reduces it. This suggests that the electronic properties of the aromatic ring influence binding, possibly through dipole interactions.

-

Extended π-Systems: The dramatically improved potency of the indole derivative (1f ) highlights the benefit of a larger, hydrogen-bond-capable aromatic system, which can form additional interactions within the enzyme's active site.

This type of systematic analysis allows researchers to build predictive models and rationally design the next generation of compounds with enhanced potency and selectivity.

Conclusion and Future Directions